4-chloro-N-(diaminomethylideneamino)benzamide
Description
4-chloro-N-(diaminomethylideneamino)benzamide is an organic compound with a molecular formula of C8H9ClN4O It is a derivative of benzamide, characterized by the presence of a chloro group at the para position and a diaminomethylideneamino group attached to the benzamide core
Properties
Molecular Formula |
C8H9ClN4O |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-chloro-N-(diaminomethylideneamino)benzamide |
InChI |
InChI=1S/C8H9ClN4O/c9-6-3-1-5(2-4-6)7(14)12-13-8(10)11/h1-4H,(H,12,14)(H4,10,11,13) |
InChI Key |
YWPGDIMQGIWSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=C(N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(diaminomethylideneamino)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with guanidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-N-(diaminomethylideneamino)benzamide can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(diaminomethylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of 4-chloro-N-(diaminomethylideneamino)benzamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(diaminomethylideneamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(diaminomethylideneamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethylaniline: A related compound with a similar structure but different functional groups.
4-chloro-N,N-dimethylbenzamide: Another benzamide derivative with a chloro group at the para position.
Uniqueness
4-chloro-N-(diaminomethylideneamino)benzamide is unique due to the presence of the diaminomethylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
